molecular formula C7H4Cl2N2S B2923412 5,7-dichloro-1H-1,3-benzodiazole-2-thiol CAS No. 99122-24-4

5,7-dichloro-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2923412
CAS No.: 99122-24-4
M. Wt: 219.08
InChI Key: HNKJSTHUMPQTMF-UHFFFAOYSA-N
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Description

5,7-dichloro-1H-1,3-benzodiazole-2-thiol: is a chemical compound with the molecular formula C7H4Cl2N2S and a molecular weight of 219.09 g/mol . It is a derivative of benzodiazole, characterized by the presence of two chlorine atoms at positions 5 and 7, and a thiol group at position 2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5,7-dichloro-1H-1,3-benzodiazole with thiolating agents. One common method involves the use of hydrazine hydrate in ethanol under reflux conditions . The reaction is carried out for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,7-dichloro-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzodiazole derivative without the thiol group.

    Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,7-dichloro-1H-1,3-benzodiazole-2-thiol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it a useful tool for probing protein function .

Medicine: Its ability to interact with biological molecules makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5,7-dichloro-1H-1,3-benzodiazole-2-thiol involves its interaction with biological molecules, particularly proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function . This interaction can affect various molecular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Uniqueness: 5,7-dichloro-1H-1,3-benzodiazole-2-thiol is unique due to the presence of two chlorine atoms at positions 5 and 7, which can significantly influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzodiazole derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

4,6-dichloro-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKJSTHUMPQTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=S)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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